molecular formula C17H20F3N7O B6460277 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2549044-81-5

4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

カタログ番号: B6460277
CAS番号: 2549044-81-5
分子量: 395.4 g/mol
InChIキー: IZNIODUHCIGOJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a heterocyclic compound featuring a central pyrimidine ring linked to both a morpholine moiety and a piperazine-substituted pyrimidine bearing a trifluoromethyl group. This structure combines key pharmacophoric elements often associated with kinase inhibition and antimalarial activity. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholine and piperazine groups contribute to solubility and target binding interactions .

特性

IUPAC Name

4-[2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)25-3-5-27(6-4-25)16-21-2-1-14(24-16)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNIODUHCIGOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C18H20F3N5O\text{C}_{18}\text{H}_{20}\text{F}_{3}\text{N}_{5}\text{O}

This compound features a morpholine ring, piperazine moiety, and trifluoromethyl-substituted pyrimidine. The synthesis typically involves multi-step reactions starting from readily available precursors, often utilizing methods such as nucleophilic substitution and cyclization.

Synthesis Example

A general synthetic route may include:

  • Formation of the piperazine derivative : Reacting 6-(trifluoromethyl)pyrimidine with piperazine under basic conditions.
  • Coupling with morpholine : The piperazine derivative is then reacted with morpholine to form the final compound.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For example, a study found that related compounds showed effective inhibition against various gram-positive and gram-negative bacterial strains, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget MicrobeIC50 (μM)
6aStaphylococcus aureus10
6bEscherichia coli15
6cCandida albicans20

Anti-tubercular Activity

In a study focused on anti-tubercular agents, several derivatives were tested against Mycobacterium tuberculosis. Notably, compounds with similar structural features demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating promising activity against tuberculosis .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and evaluated for their antimicrobial efficacy. The study highlighted that modifications in the electron-donating groups significantly influenced the antimicrobial activity, with certain derivatives exhibiting higher potency than traditional antibiotics .
  • Case Study on Anti-tubercular Agents : Another investigation into a series of substituted piperazine derivatives revealed that specific structural modifications led to enhanced anti-tubercular activity without significant cytotoxicity towards human cells .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine can be closely linked to its structural components:

  • Pyrimidine Rings : Essential for binding to biological targets.
  • Trifluoromethyl Group : Enhances lipophilicity and possibly bioavailability.
  • Morpholine Ring : Contributes to the overall stability and interaction profile with target proteins.

類似化合物との比較

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
4-(2-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine Pyrimidine-pyrimidine - Trifluoromethyl (pyrimidine)
- Morpholine
- Piperazine
Kinase inhibition (presumed), Antimalarial (analogue-based)
4-(1-(2-(4,4-difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (75) Pyrimidine-piperidine - Difluoropiperidine
- Pyridinyl
- Morpholine
Antimalarial (IC₅₀: <100 nM)
GDC-0941 (Pictilisib) Thieno[3,2-d]pyrimidine - Morpholine
- Methylsulfonylpiperazine
- Indazolyl
PI3K inhibitor (Phase II clinical trials)
4-(1-(2-(2-fluoropyridin-4-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (80) Pyrimidine-piperidine - Fluoropyridinyl
- Pyridinyl
- Morpholine
Antimalarial (fast-acting)
PI-3065 Thieno[3,2-d]pyrimidine - Cyclopropylmethylpiperazine
- Fluoroindolyl
- Morpholine
Kinase inhibition (preclinical)

Functional and Pharmacological Differences

Antimalarial Activity

  • Trifluoromethyl vs. Pyridinyl Substituents : The trifluoromethyl group in the target compound may confer greater metabolic stability compared to pyridinyl-substituted analogues (e.g., compound 75 ), which rely on pyridinyl groups for target binding in Plasmodium species .
  • Morpholine Role : Morpholine-containing analogues (e.g., compound 80 ) exhibit rapid parasiticidal effects, suggesting the morpholine moiety enhances blood-stage antimalarial activity .

Kinase Inhibition

  • Core Structure Impact: Thieno-pyrimidine cores (e.g., GDC-0941) show potent PI3K inhibition due to planar aromaticity, whereas pyrimidine-pyrimidine cores (target compound) may target other kinases like mTOR or EGFR .
  • Sulfonylpiperazine vs. Trifluoromethylpyrimidine : GDC-0941’s methylsulfonylpiperazine enhances solubility and ATP-binding pocket interactions, whereas the trifluoromethylpyrimidine in the target compound likely improves membrane permeability .

Pharmacokinetic Properties

  • Metabolic Stability : Piperazine and morpholine groups reduce cytochrome P450-mediated degradation, as seen in GDC-0941’s clinical profile .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。